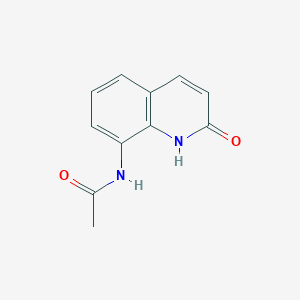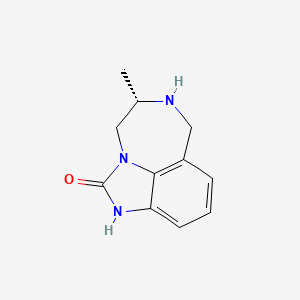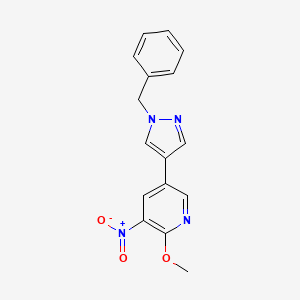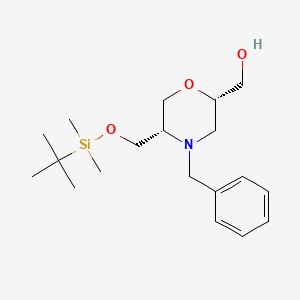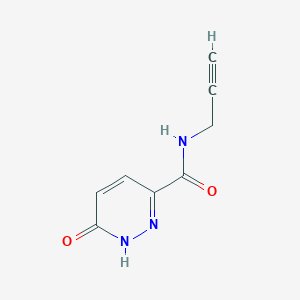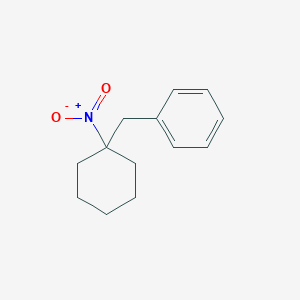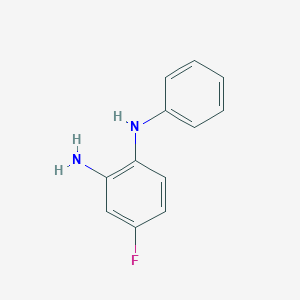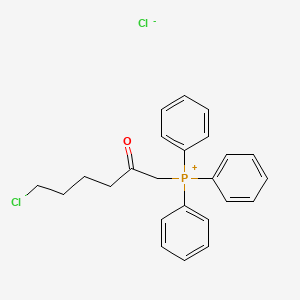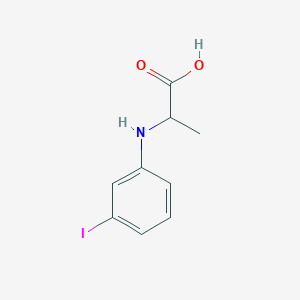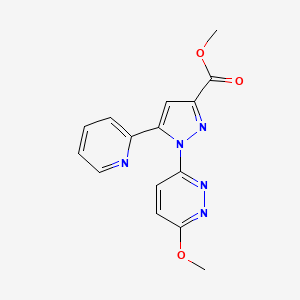
methyl 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate
Descripción general
Descripción
Methyl 1-(6-methoxy-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: Introduction of the pyridazinyl and pyridyl groups through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(6-methoxy-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid and methanol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Possible applications in the development of agrochemicals or materials science.
Mecanismo De Acción
The mechanism of action of methyl 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would be specific to the target and the type of activity exhibited by the compound.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole core structures.
Pyridazinyl Compounds: Compounds containing the pyridazinyl group.
Pyridyl Compounds: Compounds containing the pyridyl group.
Uniqueness
Methyl 1-(6-methoxy-3-pyridazinyl)-5-(2-pyridyl)-1H-pyrazole-3-carboxylate is unique due to the specific combination of functional groups and the potential biological activities it may exhibit. This uniqueness can be leveraged in the design of new compounds with enhanced properties or specific activities.
Propiedades
Fórmula molecular |
C15H13N5O3 |
|---|---|
Peso molecular |
311.30 g/mol |
Nombre IUPAC |
methyl 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H13N5O3/c1-22-14-7-6-13(17-18-14)20-12(10-5-3-4-8-16-10)9-11(19-20)15(21)23-2/h3-9H,1-2H3 |
Clave InChI |
CLWQKTFXPAPCRE-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN=C(C=C1)N2C(=CC(=N2)C(=O)OC)C3=CC=CC=N3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI)](/img/structure/B8466705.png)
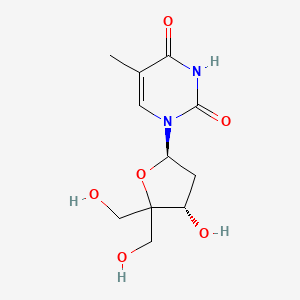
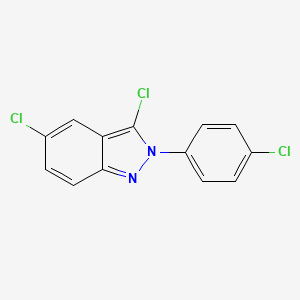
![1h-Indole-2-carboxylic acid,1-[(4-aminophenyl)methyl]-,ethyl ester](/img/structure/B8466720.png)
![2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B8466731.png)
